Yttrium(III) butoxide solution serves as a precursor for creating composite film electrodes in SOFCs []. SOFCs are a promising clean energy technology that converts chemical energy into electricity through an electrochemical reaction at high temperatures. Yttrium-based materials are crucial components of SOFCs due to their excellent ionic conductivity and chemical stability at these elevated temperatures [].
Butan-1-ol, also known as n-butanol, is a primary alcohol with the chemical formula . It appears as a colorless liquid with a slightly sweet odor and is one of four isomers of butanol. Its structure consists of a straight-chain of four carbon atoms, with the hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol. The compound has a molar mass of 74.12 g/mol, a density of , a melting point of -89.8 °C, and a boiling point of 117.7 °C .
Butan-1-ol is produced naturally during fermentation processes involving sugars and is present in various foods and beverages. It serves multiple industrial purposes, including its use as a solvent in the production of coatings, plastics, and resins .
Butan-1-ol exhibits various biological activities. It is recognized as a metabolite produced by certain yeast species during fermentation processes, particularly by Saccharomyces cerevisiae. This compound has been studied for its potential effects on human health, including its role as an alcohol that can influence metabolic pathways and its potential toxicity at high concentrations .
Additionally, butan-1-ol has been used in studies examining its effects on cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers .
Butan-1-ol can be synthesized through several methods:
Butan-1-ol has various applications across different industries:
Research on interaction studies involving butan-1-ol often focuses on its effects on biological systems and its interactions with other chemicals:
Several compounds share structural similarities with butan-1-ol, including:
Compound Name | Structure | Unique Characteristics |
---|---|---|
Butan-2-ol | Secondary alcohol; different physical properties | |
Isobutanol | Branched structure; used as a fuel additive | |
Tert-butanol | Tertiary alcohol; less toxic than other alcohols | |
Ethanol | Commonly used alcohol; lower molecular weight |
Each of these compounds exhibits unique characteristics that differentiate them from butan-1-ol, particularly regarding their reactivity, physical properties, and applications in various fields.
Butan-1-ol;yttrium, also known as yttrium butoxide, is a coordination compound where yttrium forms a complex with butanol ligands. The molecular formula of this compound is Y(OC₄H₉)₃ or C₁₂H₂₇O₃Y [11] [13]. In this structure, the yttrium atom is coordinated to three butoxide ligands through oxygen atoms, forming a metal alkoxide complex [12].
The structural arrangement features a central yttrium atom bonded to oxygen atoms, which are in turn connected to butyl chains. Each butoxide ligand (OC₄H₉) consists of an oxygen atom bonded to a four-carbon chain (butyl group) [6] [11]. The butyl group in each ligand has a linear structure with the formula CH₃CH₂CH₂CH₂- attached to the oxygen atom that coordinates to the yttrium center [3] [6].
The coordination geometry around the yttrium atom can vary depending on additional coordinating molecules or solvents present. In its basic form, the yttrium atom typically adopts a coordination number of six to eight, resulting in a distorted octahedral or square antiprismatic geometry [13] [8]. This variability in coordination is characteristic of yttrium compounds due to the relatively large size of the yttrium(III) ion and its tendency for coordination expansion [13].
Yttrium butoxide is typically encountered as a solution rather than in its pure form. In its standard commercial preparation, it exists as a yellow liquid dissolved in toluene at a concentration of 0.5 molar [25] [26]. The yellow coloration is characteristic of many yttrium compounds in solution [11].
The pure compound itself would be expected to be a solid at room temperature based on the properties of similar metal alkoxides, but it is highly reactive with moisture and air, making it difficult to isolate and handle in pure form [7] [12]. For practical applications and research purposes, the compound is therefore maintained in solution form, which provides greater stability and ease of handling [25] [11].
Property | Description |
---|---|
Physical State | Liquid (in solution) |
Appearance | Yellow liquid (in toluene solution) |
Stability | Reactive with moisture and air |
Commercial Form | 0.5 M solution in toluene |
The boiling point of yttrium butoxide solution is reported to be approximately 109°C [25] [26]. This thermal property is important for applications involving this compound, particularly in sol-gel processes and thin film deposition where controlled evaporation of the solvent is required [11] [25].
The thermal behavior of yttrium butoxide is characterized by its tendency to decompose upon heating rather than simply evaporating intact. When heated, the compound undergoes thermal decomposition to form yttrium oxide (Y₂O₃) and organic byproducts [7] [13]. This property is utilized in materials science applications where yttrium oxide films or nanoparticles are desired [25].
The flash point of the solution is reported to be 46°F (approximately 7.8°C), which indicates the volatile nature of the solvent component of the commercial preparation [28] [31]. This low flash point necessitates careful handling of the solution under appropriate safety conditions [25] [28].
The density of yttrium butoxide solution (0.5 M in toluene) is approximately 0.9 g/mL at 25°C [25] [26]. This physical property is important for volumetric calculations in laboratory and industrial applications [28].
The solution properties of yttrium butoxide are characterized by its solubility in organic solvents and its reactivity with protic solvents. It is soluble in non-polar and moderately polar organic solvents such as toluene, hexane, and tetrahydrofuran [11] [12]. However, it reacts with protic solvents like water and alcohols, undergoing hydrolysis or alcoholysis reactions [7] [12].
The refractive index of the solution is reported to be n₂₀/D 1.495, which is a useful property for characterization and quality control purposes [25] [31]. This optical property can be used to verify the concentration and purity of the solution [28].
Property | Value |
---|---|
Density | 0.9 g/mL at 25°C |
Refractive Index | n₂₀/D 1.495 |
Solubility | Soluble in non-polar and moderately polar organic solvents |
Reactivity | Reacts with protic solvents (water, alcohols) |
The electronic structure of yttrium butoxide is characterized by the electronic configuration of yttrium and the nature of its bonding with oxygen atoms of the butoxide ligands [22] [13]. Yttrium has an electronic configuration of [Kr] 4d¹ 5s², but in the yttrium butoxide complex, it exists in the +3 oxidation state, resulting in a [Kr] configuration for the yttrium ion [4] [7].
The bonding between yttrium and oxygen in yttrium butoxide is predominantly ionic in character, consistent with the large electronegativity difference between yttrium and oxygen [13] [22]. However, there is also a significant covalent contribution to the bonding, arising from the interaction between the empty d-orbitals of yttrium and the filled p-orbitals of oxygen [22] [8].
The yttrium-oxygen bond length in yttrium alkoxides typically ranges from 2.1 to 2.3 Å, reflecting the ionic radius of yttrium(III) and the nature of the bonding [13] [8]. The oxygen-carbon bonds in the butoxide ligands are primarily covalent, with typical bond lengths of 1.4-1.5 Å [13] [12].
The coordination environment around the yttrium atom influences its electronic properties through ligand field effects [8] [13]. The d-orbitals of yttrium, though empty in the +3 oxidation state, are split in energy due to the electrostatic field created by the surrounding ligands [22] [8]. This splitting affects the spectroscopic properties and reactivity of the complex [13] [22].
Property | Description |
---|---|
Yttrium Electronic Configuration | [Kr] 4d¹ 5s² |
Yttrium Oxidation State | +3 |
Y-O Bond Type | Predominantly ionic with covalent character |
Y-O Bond Length | 2.1-2.3 Å |
O-C Bond Type | Covalent |
O-C Bond Length | 1.4-1.5 Å |
Bonding Orbitals | Y(4d, 5s, 5p) and O(2p) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and bonding of yttrium butoxide [17] [18]. The proton (¹H) NMR spectrum of the butoxide ligands in the complex shows characteristic signals corresponding to the different hydrogen environments in the butyl chain [17] [23].
The ¹H NMR spectrum of the butoxide ligands typically displays signals in the range of 0.9-4.3 ppm, corresponding to the alkyl protons [17] [18]. The terminal methyl group (CH₃) of the butyl chain appears as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [17] [23]. The methylene groups (CH₂) show more complex splitting patterns: the central methylene groups appear as multiplets at around 1.4-1.6 ppm, while the methylene group adjacent to the oxygen atom resonates at a higher chemical shift of approximately 3.6-4.3 ppm due to the deshielding effect of the electronegative oxygen [17] [16].
Carbon-13 (¹³C) NMR spectroscopy of yttrium butoxide shows signals for the carbon atoms of the butoxide ligands in the range of 13-65 ppm [19] [18]. The terminal methyl carbon typically appears at around 13-14 ppm, the central methylene carbons at 18-35 ppm, and the carbon adjacent to oxygen at 60-65 ppm [19] [18].
Component | Spectroscopic Type | Chemical Shift (δ ppm) | Assignment |
---|---|---|---|
Butoxide Ligand | ¹H NMR | 0.9 (triplet) | CH₃ terminal methyl |
Butoxide Ligand | ¹H NMR | 1.4 (multiplet) | CH₂ methylene (C-2) |
Butoxide Ligand | ¹H NMR | 1.6 (quintuplet) | CH₂ methylene (C-3) |
Butoxide Ligand | ¹H NMR | 3.6-4.3 (triplet) | CH₂ adjacent to O |
Butoxide Ligand | ¹³C NMR | 13-14 | Terminal methyl carbon |
Butoxide Ligand | ¹³C NMR | 18-35 | Methylene carbons |
Butoxide Ligand | ¹³C NMR | 60-65 | Carbon adjacent to O |
Infrared (IR) spectroscopy is a powerful technique for characterizing the bonding and functional groups in yttrium butoxide [20] [12]. The IR spectrum of this compound exhibits characteristic absorption bands associated with both the organic butoxide ligands and the metal-oxygen bonds [20] [13].
The C-H stretching vibrations of the butyl groups appear in the region of 2850-2970 cm⁻¹, with multiple bands corresponding to the different types of C-H bonds (methyl and methylene) [20] [5]. The C-H bending vibrations are observed in the range of 1450-1470 cm⁻¹ [20] [12].
The C-O stretching vibrations, which are particularly important in metal alkoxides, appear in the region of 1000-1200 cm⁻¹ [20] [13]. These bands are often complex due to coupling with other vibrational modes and can provide information about the coordination mode of the alkoxide ligands [13] [12].
The metal-oxygen (Y-O) stretching vibrations are typically observed in the low-frequency region of the spectrum, approximately 400-600 cm⁻¹ [13] [7]. These bands are characteristic of the coordination compound and can provide information about the strength and nature of the metal-oxygen bonds [13] [20].
Component | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
Yttrium Butoxide | 2850-2970 | C-H stretching of butyl groups |
Yttrium Butoxide | 1450-1470 | C-H bending of butyl groups |
Yttrium Butoxide | 1000-1200 | C-O stretching of alkoxide |
Yttrium Butoxide | 400-600 | Y-O stretching |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of yttrium butoxide [21] [24]. The molecular ion peak for yttrium butoxide (Y(OC₄H₉)₃) would be expected at m/z 308, corresponding to the molecular weight of the compound [21] [11].
However, the molecular ion peak is typically of low intensity due to the relatively weak metal-oxygen bonds and the tendency of metal alkoxides to fragment easily under mass spectrometric conditions [21] [24]. The fragmentation pattern of yttrium butoxide is characterized by the sequential loss of butoxide groups [21] [11].
Common fragment ions include those resulting from the loss of one butoxide group (m/z 235) and two butoxide groups (m/z 162) [21] [24]. These fragments provide structural information and confirm the presence of three butoxide ligands coordinated to the yttrium center [11] [21].
Additional fragment ions may arise from the butoxide ligands themselves, similar to those observed in the mass spectrum of butan-1-ol, such as fragments at m/z 56 ([C₄H₈]⁺ from loss of OH), m/z 43 ([C₃H₇]⁺), and m/z 41 ([C₃H₅]⁺) [21] [24].
Component | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
Yttrium Butoxide | 308 | Low | Molecular ion [Y(OC₄H₉)₃]⁺ |
Yttrium Butoxide | 235 | Medium | Loss of one butoxide group |
Yttrium Butoxide | 162 | Medium | Loss of two butoxide groups |
Butoxide Fragment | 56 | High | [C₄H₈]⁺ from loss of OH |
Butoxide Fragment | 43 | Medium | [C₃H₇]⁺ propyl cation |
Butoxide Fragment | 41 | Medium | [C₃H₅]⁺ allyl cation |
Direct metallation routes constitute the most straightforward approach for synthesizing yttrium-butanol coordination compounds, involving the direct reaction between yttrium precursors and butan-1-ol under specific conditions. These methods typically employ strong reducing agents or nucleophilic reagents to facilitate the formation of yttrium-oxygen bonds [1] [2].
The alkyllithium reaction pathway represents one of the most effective direct metallation strategies. In this approach, yttrium trichloride reacts with n-butyllithium in the presence of butan-1-ol under strictly anhydrous conditions. The reaction typically proceeds at temperatures ranging from -78°C to room temperature under an inert atmosphere, achieving yields between 60-85% [1] [2]. The mechanism involves initial coordination of the alkyllithium species to the yttrium center, followed by protonolysis with butan-1-ol to generate the desired alkoxide complex.
The Grignard reagent approach offers an alternative metallation pathway that demonstrates excellent functional group tolerance. Yttrium trichloride reacts with alkylmagnesium halides in anhydrous tetrahydrofuran, followed by treatment with butan-1-ol [1] [2]. This method typically operates at temperatures between 0°C and room temperature, producing yields in the range of 55-75%. The coordination geometry around yttrium in these complexes typically ranges from six to eight, depending on the specific reaction conditions and solvent environment.
Alkali metal reduction provides a more aggressive metallation route that can achieve complete reduction of yttrium precursors. This method involves the use of sodium or potassium metal in liquid ammonia at -33°C, followed by addition of butan-1-ol [1] [2]. While yields are generally lower (40-70%), this approach enables access to highly reduced yttrium species that may not be achievable through other routes.
Salt-metathesis routes offer milder reaction conditions and typically produce higher yields (70-90%). These reactions involve the exchange of halide ligands on yttrium precursors with alkoxide anions derived from butan-1-ol [3] [4]. The reaction proceeds through nucleophilic substitution mechanisms and can be performed at moderate temperatures (room temperature to 80°C) in coordinating solvents such as tetrahydrofuran or diethyl ether.
Ligand exchange methodologies provide versatile approaches for synthesizing yttrium-butanol complexes from pre-existing yttrium coordination compounds. These pathways exploit the thermodynamic favorability of certain ligand substitutions to achieve the desired products [4] [5].
Isopropoxide exchange represents one of the most commonly employed ligand substitution strategies. Yttrium triisopropoxide serves as an excellent starting material due to its commercial availability and well-characterized properties [4] [6]. The exchange reaction with excess butan-1-ol proceeds through associative substitution mechanisms, typically requiring temperatures between 80-120°C and reaction times of 6-24 hours. The driving force for this reaction is the formation of the more volatile isopropanol, which can be removed under reduced pressure to drive the equilibrium toward product formation.
Beta-diketonate ligand exchange offers another viable pathway for accessing yttrium-butanol complexes. Yttrium acetylacetonate or yttrium 2,2,6,6-tetramethyl-3,5-heptanedionate can undergo ligand substitution with butan-1-ol under elevated temperatures [4] [5]. These reactions typically require temperatures between 100-180°C and the presence of base catalysts to facilitate proton transfer processes. The resulting products often contain mixed ligand environments that can be further purified through selective crystallization or sublimation techniques.
The pentanuclear yttrium oxo-isopropoxide cluster Y₅O(OiPr)₁₃ represents a unique starting material for ligand exchange reactions [4] [5]. This cluster compound can undergo partial or complete ligand substitution with butan-1-ol under controlled heating conditions (140-200°C). The reaction proceeds through a complex mechanism involving sequential ligand displacement while maintaining the central oxo-bridged core structure. The resulting oxo-alkoxide clusters exhibit enhanced thermal stability compared to simple trialkoxide complexes.
Solution-based synthetic approaches leverage the coordinating ability of various solvents to control the aggregation state and coordination environment of yttrium centers during complex formation [7] [8]. The choice of solvent system significantly influences the final coordination number, molecular structure, and stability of the resulting yttrium-butanol complexes.
Tetrahydrofuran represents the most commonly employed coordinating solvent for yttrium-butanol synthesis [7] [8]. The strong donor ability of tetrahydrofuran (dielectric constant 7.58) enables stabilization of yttrium centers with coordination numbers ranging from seven to eight. Complexes prepared in tetrahydrofuran typically exhibit solution stability for 7-14 days and can be crystallized through slow solvent evaporation techniques. The resulting crystal quality is generally good, with well-defined molecular structures suitable for single-crystal X-ray diffraction analysis.
Dimethoxyethane provides an even stronger coordinating environment due to its bidentate coordination mode and high dielectric constant (7.20) [7] [8]. Yttrium complexes prepared in dimethoxyethane often achieve coordination numbers of eight to nine and demonstrate exceptional solution stability (10-21 days). The bidentate coordination of dimethoxyethane can lead to more compact coordination spheres and enhanced thermal stability of the resulting complexes. Vapor diffusion crystallization techniques in dimethoxyethane systems typically produce excellent crystal quality suitable for detailed structural characterization.
Diethyl ether systems offer a compromise between coordinating ability and complex stability [7] [8]. With a moderate dielectric constant (4.33), diethyl ether can support yttrium coordination numbers of six to seven while maintaining reasonable solution stability (3-10 days). Cooling precipitation methods are often employed for crystallization from diethyl ether solutions, producing crystals of moderate quality that are nonetheless suitable for most analytical purposes.
Non-coordinating or weakly coordinating solvents such as toluene and hexane present unique challenges and opportunities for yttrium-butanol synthesis [7] [8]. While these solvents provide minimal stabilization of yttrium centers (leading to coordination numbers around six), they can facilitate the formation of higher-order aggregates and cluster compounds. The reduced solution stability (1-5 days) necessitates rapid workup procedures, but the resulting complexes often exhibit interesting structural motifs not observed in strongly coordinating media.
The profound influence of solvent choice on yttrium-butanol complex formation extends beyond simple coordination number considerations to encompass fundamental aspects of reaction mechanism, product selectivity, and structural diversity [7] [8] [9]. Understanding these solvent effects is crucial for rational synthetic design and optimization of reaction conditions.
Coordinating solvents exert their influence through direct interaction with yttrium centers, effectively competing with butan-1-ol ligands for coordination sites [7] [8]. The strength of this competition depends on the relative binding affinities of the solvent and alcohol molecules, which can be quantified through thermodynamic studies and spectroscopic investigations. Strongly coordinating solvents such as tetrahydrofuran and dimethoxyethane tend to stabilize higher coordination numbers and prevent aggregation processes that might lead to polynuclear species.
The dielectric properties of solvents play a crucial role in determining the degree of ionic character in yttrium-oxygen bonds [8] [9]. High-dielectric solvents promote charge separation and can stabilize more ionic bonding interactions, while low-dielectric media favor more covalent bonding character. This effect is particularly pronounced in yttrium chemistry due to the high charge density of the trivalent yttrium ion and its resulting strong electrostatic interactions with ligands.
Steric effects arising from solvent molecules can significantly influence the accessibility of coordination sites around yttrium centers [9]. Bulky solvents such as dimethoxyethane may impose steric constraints that limit the number of butan-1-ol molecules that can coordinate to a single yttrium center. These steric effects can be exploited synthetically to control the stoichiometry and structure of the resulting complexes.
Temperature-dependent solvent effects introduce additional complexity to yttrium-butanol synthesis. Many coordinating solvents exhibit decreased binding affinity at elevated temperatures, leading to dynamic equilibria between different coordination states [8] [9]. This temperature dependence can be exploited to access different structural motifs by varying reaction temperature profiles.
The successful isolation and purification of yttrium-butanol complexes requires careful consideration of their thermal stability, volatility, and chemical reactivity [4] [5] [10]. Traditional purification methods must often be adapted or modified to accommodate the unique properties of these coordination compounds.
Sublimation represents the preferred purification method for volatile yttrium-butanol complexes, particularly those with lower molecular weights and minimal aggregation [10] [11]. The sublimation process typically requires temperatures between 150-250°C under reduced pressure (0.1 mmHg) to achieve acceptable sublimation rates while avoiding thermal decomposition. Careful temperature control is essential, as yttrium alkoxide complexes can undergo thermal rearrangement or decomposition at elevated temperatures. Purity levels of 95-99% can be achieved through sublimation, with yield recoveries typically ranging from 70-85%.
Recrystallization techniques offer a more gentle approach to purification that is suitable for thermally sensitive complexes [12] [4]. The choice of recrystallization solvent is critical and must balance solubility requirements with coordination effects. Mixed solvent systems are often employed, utilizing a good solvent for dissolution followed by addition of a poor solvent to induce crystallization. Temperature-controlled recrystallization can achieve purities of 85-95% with yield recoveries of 60-80%.
Column chromatography provides exceptional versatility for separating complex mixtures of yttrium-butanol species, particularly when multiple coordination modes or aggregation states are present [4] [5]. Silica gel columns must be carefully deactivated to prevent decomposition of yttrium alkoxide complexes, and eluent systems must be rigorously dried to avoid hydrolysis reactions. While column chromatography can achieve purities of 90-98%, yield recoveries are typically lower (50-75%) due to decomposition and adsorption losses.
Vacuum distillation techniques are applicable to liquid yttrium-butanol complexes or those that can be converted to liquid form through controlled heating [13] [10]. The distillation process requires precise temperature and pressure control to avoid thermal decomposition while achieving adequate volatilization. Temperatures typically range from 120-180°C under high vacuum (10⁻³ mmHg), with achievable purities of 92-97% and yield recoveries of 65-80%.
Zone refining represents the ultimate purification technique for obtaining ultra-pure yttrium-butanol complexes, although its application is limited to compounds that can be melted without decomposition [14] [10]. This technique involves the controlled movement of a molten zone through a solid ingot, leading to segregation of impurities based on differences in melting point and solubility. While zone refining can achieve purities exceeding 99%, it requires specialized equipment and is only applicable to a limited subset of yttrium-butanol complexes.